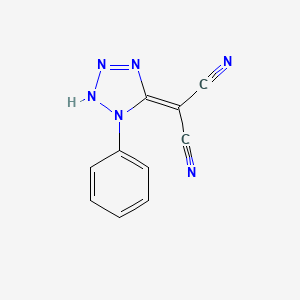
(1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related malononitrile derivatives typically involves multi-component reactions or cyclocondensation approaches. For instance, derivatives have been synthesized using the system of tetracyanoethylene, ammonium acetate, and a carbonyl compound, showcasing the versatility of these methods in generating complex structures (Eremkin et al., 2006). Another method involves the preparation of malononitrile derivatives from 4-iodoaniline by introducing an imidazole ring onto the amine group and replacing the halogen atom with malononitrile, highlighting the adaptability of halogenated precursors in the synthesis of such compounds (Cui Xiao-ying, 2012).
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using advanced techniques like NMR spectroscopy and X-ray crystallography. These studies provide deep insights into the electronic and spatial configurations of the molecules, which are crucial for understanding their reactivity and interactions with other molecules (Eremkin et al., 2006).
Chemical Reactions and Properties
Malononitrile derivatives participate in various chemical reactions, including cycloadditions, which have been explored for the synthesis of novel heterocyclic compounds. These reactions are facilitated by the electron-rich nature of the malononitrile moiety, which acts as a nucleophilic center, engaging in interactions with electrophilic species (Zaki, Proença, & Booth, 2003).
Physical Properties Analysis
The physical properties of (1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and intermolecular forces present in the compound. Studies involving crystallography have shed light on the packing patterns and stability of these molecules under various conditions (Lu et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for functionalization, are key aspects of (1-phenyl-1,4-dihydro-5H-tetrazol-5-ylidene)malononitrile derivatives. Their ability to undergo a wide range of chemical transformations makes them valuable intermediates in organic synthesis and materials science. The electronic nature of the malononitrile group, combined with the structural diversity afforded by the tetrazole moiety, opens up possibilities for creating novel compounds with designed properties (Zaki, Proença, & Booth, 2003).
Propiedades
IUPAC Name |
2-(1-phenyl-2H-tetrazol-5-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6/c11-6-8(7-12)10-13-14-15-16(10)9-4-2-1-3-5-9/h1-5H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXCEBIUSIMTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C#N)C#N)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)
![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)
![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)
![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)
![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)